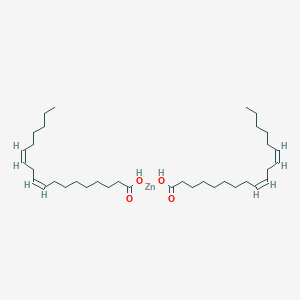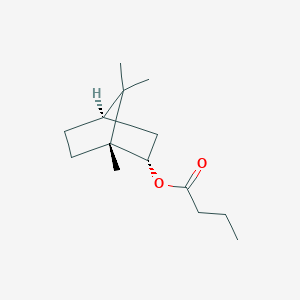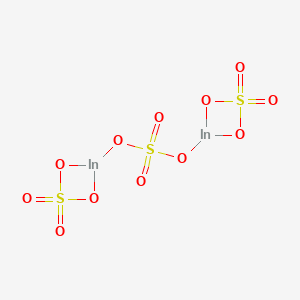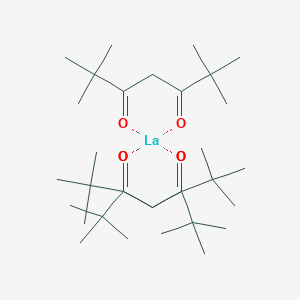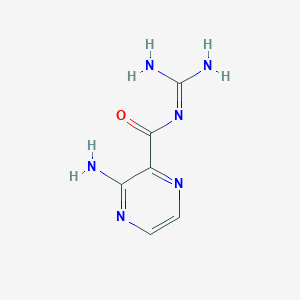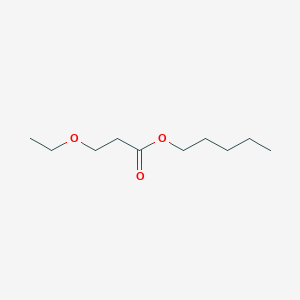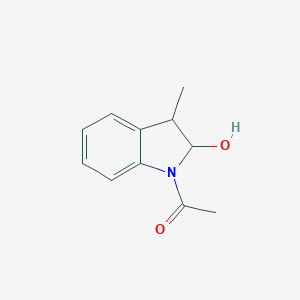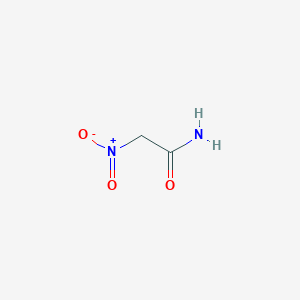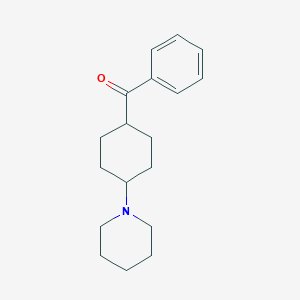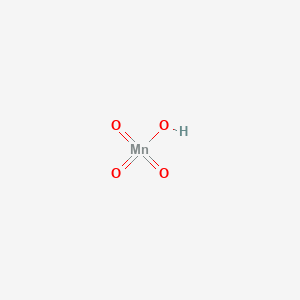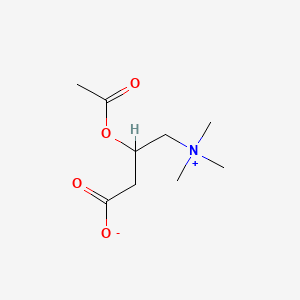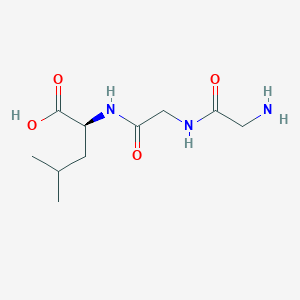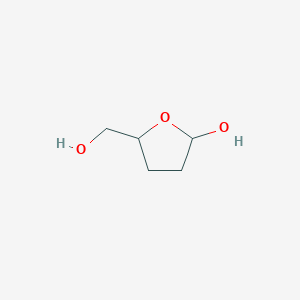
Tetrahydro-5-hydroxyfuran-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-5-hydroxyfuran-2-methanol (THF-M) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic ether with a hydroxyl group and a methyl group attached to it. THF-M has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of Tetrahydro-5-hydroxyfuran-2-methanol is not fully understood. However, it is believed that Tetrahydro-5-hydroxyfuran-2-methanol acts as a Lewis acid and can coordinate with various nucleophiles. Tetrahydro-5-hydroxyfuran-2-methanol can also undergo ring-opening reactions, resulting in the formation of various derivatives.
Effets Biochimiques Et Physiologiques
Tetrahydro-5-hydroxyfuran-2-methanol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. Tetrahydro-5-hydroxyfuran-2-methanol has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Furthermore, Tetrahydro-5-hydroxyfuran-2-methanol has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydro-5-hydroxyfuran-2-methanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Tetrahydro-5-hydroxyfuran-2-methanol is also a versatile compound that can be used in various reactions and as a building block for the synthesis of complex molecules. However, Tetrahydro-5-hydroxyfuran-2-methanol has some limitations. It is a toxic compound that can cause irritation to the skin and eyes. Therefore, it should be handled with care and used in a well-ventilated area.
Orientations Futures
There are several future directions for the study of Tetrahydro-5-hydroxyfuran-2-methanol. One direction is the synthesis of new derivatives of Tetrahydro-5-hydroxyfuran-2-methanol with improved properties. Another direction is the study of the mechanism of action of Tetrahydro-5-hydroxyfuran-2-methanol and its derivatives. Furthermore, the use of Tetrahydro-5-hydroxyfuran-2-methanol as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis can be explored further. Additionally, the study of the biochemical and physiological effects of Tetrahydro-5-hydroxyfuran-2-methanol can be expanded to include its effects on other systems, such as the cardiovascular and immune systems.
Conclusion:
In conclusion, Tetrahydro-5-hydroxyfuran-2-methanol is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for various reactions and as a building block for the synthesis of complex molecules. Tetrahydro-5-hydroxyfuran-2-methanol has several advantages for use in lab experiments, but it also has some limitations. The study of Tetrahydro-5-hydroxyfuran-2-methanol has led to the discovery of its biochemical and physiological effects, and there are several future directions for its study.
Méthodes De Synthèse
Tetrahydro-5-hydroxyfuran-2-methanol can be synthesized using a variety of methods, including the reduction of furfural, the reaction between furfural and formaldehyde, and the reaction between furfuryl alcohol and formaldehyde. Among these methods, the reduction of furfural is the most commonly used method. In this method, furfural is reduced using sodium borohydride in the presence of methanol, resulting in the formation of Tetrahydro-5-hydroxyfuran-2-methanol.
Applications De Recherche Scientifique
Tetrahydro-5-hydroxyfuran-2-methanol has been widely used in scientific research due to its unique properties. It has been used as a solvent for various reactions, as a reagent in organic synthesis, and as a building block for the synthesis of complex molecules. Tetrahydro-5-hydroxyfuran-2-methanol has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. Furthermore, Tetrahydro-5-hydroxyfuran-2-methanol has been used as a model compound for the study of cyclic ethers and their derivatives.
Propriétés
Numéro CAS |
14153-04-9 |
|---|---|
Nom du produit |
Tetrahydro-5-hydroxyfuran-2-methanol |
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
5-(hydroxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H10O3/c6-3-4-1-2-5(7)8-4/h4-7H,1-3H2 |
Clé InChI |
DBSOIXXDPKIKML-UHFFFAOYSA-N |
SMILES |
C1CC(OC1CO)O |
SMILES canonique |
C1CC(OC1CO)O |
Autres numéros CAS |
14153-04-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



